5-(Pyridazin-4-yl)nicotinic acid
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Overview
Description
5-(Pyridazin-4-yl)nicotinic acid is a heterocyclic compound that features both a pyridazine and a nicotinic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pyridazin-4-yl)nicotinic acid typically involves the formation of the pyridazine ring followed by its attachment to the nicotinic acid moiety. One common method involves the use of a Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers . Another approach includes the copper-promoted 6-endo-trig cyclization of β,γ-unsaturated hydrazones .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods used in laboratory synthesis can often be scaled up for industrial production with appropriate modifications to reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
5-(Pyridazin-4-yl)nicotinic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyridazine or nicotinic acid moieties.
Substitution: The compound can undergo substitution reactions, particularly at positions on the pyridazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like acetonitrile or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazinone derivatives, while substitution reactions can introduce various functional groups onto the pyridazine ring.
Scientific Research Applications
5-(Pyridazin-4-yl)nicotinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing into its potential use as a pharmaceutical agent, particularly in the development of drugs targeting specific biological pathways.
Mechanism of Action
The exact mechanism of action of 5-(Pyridazin-4-yl)nicotinic acid is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving hydrogen bonding and π-π stacking interactions. These interactions may influence various biological processes, contributing to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Pyridazine: A simpler heterocyclic compound with similar structural features.
Pyridazinone: A derivative of pyridazine with additional functional groups.
Nicotinic Acid: A compound with a similar nicotinic acid moiety but lacking the pyridazine ring.
Uniqueness
5-(Pyridazin-4-yl)nicotinic acid is unique due to the combination of the pyridazine and nicotinic acid moieties, which confer distinct physicochemical properties and potential biological activities. This combination is less common in the literature compared to other diazines like pyrimidine and pyrazine .
Properties
CAS No. |
1346687-45-3 |
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Molecular Formula |
C10H7N3O2 |
Molecular Weight |
201.18 g/mol |
IUPAC Name |
5-pyridazin-4-ylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C10H7N3O2/c14-10(15)9-3-8(4-11-5-9)7-1-2-12-13-6-7/h1-6H,(H,14,15) |
InChI Key |
HDGGEPTYPLDYGS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=NC=C1C2=CC(=CN=C2)C(=O)O |
Origin of Product |
United States |
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